molecular formula C14H23O2P B3122293 Dibutyl phenylphosphonite CAS No. 3030-90-8

Dibutyl phenylphosphonite

Cat. No.: B3122293
CAS No.: 3030-90-8
M. Wt: 254.3 g/mol
InChI Key: YBAAIJIDIRQVLY-UHFFFAOYSA-N
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Description

Dibutyl phenylphosphonite is an organophosphorus compound with the chemical formula C16H25O2P. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as a stabilizer and antioxidant in polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl phenylphosphonite can be synthesized through the reaction of phenylphosphonic dichloride with butanol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation. The general reaction is as follows:

PhPCl2+2BuOHPhP(OBu)2+2HCl\text{PhPCl}_2 + 2 \text{BuOH} \rightarrow \text{PhP(OBu)}_2 + 2 \text{HCl} PhPCl2​+2BuOH→PhP(OBu)2​+2HCl

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The product is then subjected to purification steps such as distillation and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Dibutyl phenylphosphonite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dibutyl phenylphosphonate.

    Substitution: It can participate in nucleophilic substitution reactions where the butyl groups are replaced by other nucleophiles.

    Hydrolysis: It can be hydrolyzed to form phenylphosphonic acid and butanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

    Substitution: Reagents such as alkyl halides or alcohols can be used in the presence of a base to facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound.

Major Products Formed

    Oxidation: Dibutyl phenylphosphonate.

    Substitution: Various substituted phosphonites depending on the nucleophile used.

    Hydrolysis: Phenylphosphonic acid and butanol.

Scientific Research Applications

Dibutyl phenylphosphonite has several applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: It is studied for its potential as an antioxidant in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.

    Industry: It is used as a stabilizer and antioxidant in polymers, plastics, and other materials to enhance their durability and performance.

Mechanism of Action

The mechanism of action of dibutyl phenylphosphonite involves its ability to donate electrons and neutralize free radicals, thereby acting as an antioxidant. It interacts with molecular targets such as reactive oxygen species (ROS) and prevents oxidative damage to cells and materials. The pathways involved include the scavenging of free radicals and the inhibition of oxidative chain reactions.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phosphite: Similar in structure but lacks the phenyl group.

    Triphenyl phosphite: Contains three phenyl groups instead of butyl groups.

    Dibutyl phenylphosphonate: The oxidized form of dibutyl phenylphosphonite.

Uniqueness

This compound is unique due to its combination of butyl and phenyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it an effective stabilizer and antioxidant in various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility in research and industrial settings.

Properties

IUPAC Name

dibutoxy(phenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23O2P/c1-3-5-12-15-17(16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAAIJIDIRQVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(C1=CC=CC=C1)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The starting material, butyl phenylphosphonochloridate, was prepared from dichlorophenylphosphine as follows: To a cold, stirred solution of 30.0 g of butanol and 41.4 g of trtiethylamine in about 300 ml of ethyl ether was added dropwise a solution of 34.6 g of dichlorophenylphosphine in about 200 ml of ethyl ether while the temperature was maintained below 0°. When addition was completed, the mixture was allowed to warm to room temperature. Stirring was continued overnight. The mixture was filtered, and the filtrate was concentrated under reduced pressure. The residual oil was distilled under reduced pressure to give 39.5 g of dibutyl phenylphosphonite, b.p. 120°-131°/ca 1.0 mm. Chlorine gas was bubbled into 38.5 g of dibutyl phenylphosphonite for about three hours. The mixture was warmed to 50° under aspirator vacuum to remove butyl chloride. The residual colorless oil was dissolved in 100 ml of benzene, washed with 1% sodium hydroxide and with water, dried over magnesium sulfate, and the dried solution concentrated under reduced pressure to give 30.6 g of pale yellow butyl phenylphosphonochloridate.
Name
butyl phenylphosphonochloridate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
34.6 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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